Antiproliferative Potency Against Human Keratinocytes: Atocalcitol (CAS 302904-82-1) vs. Calcitriol and Calcipotriol
Atocalcitol exhibits intermediate antiproliferative activity against HaCaT human keratinocyte cells. Its normalized IC50⁻¹ value of 1.6 falls between the reference standard Calcitriol (1.0) and the clinically established topical agent Calcipotriol (2.9) [1]. This positions Atocalcitol as a more potent antiproliferative agent than Calcipotriol in this specific in vitro model, while being less potent than the natural ligand Calcitriol.
| Evidence Dimension | Antiproliferative potency (normalized IC50⁻¹) |
|---|---|
| Target Compound Data | 1.6 (normalized to Calcitriol) |
| Comparator Or Baseline | Calcitriol: 1.0 (reference); Calcipotriol: 2.9 |
| Quantified Difference | 60% more potent than Calcitriol reference (lower IC50); 1.8-fold more potent than Calcipotriol |
| Conditions | HaCaT human keratinocyte cell line; IC50 measured for drug concentrations ranging from 10⁻¹¹ to 10⁻⁷ M |
Why This Matters
This demonstrates that Atocalcitol provides a defined potency intermediate between two key reference compounds, enabling researchers to probe concentration-response relationships across a wider dynamic range than using only Calcitriol or Calcipotriol alone.
- [1] Staunstrup NH, et al. A Sleeping Beauty DNA transposon-based genetic sensor for functional screening of vitamin D3 analogues. BMC Biotechnol. 2011 Apr 7;11:33. Table 1. View Source
